3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid

Organic Synthesis Medicinal Chemistry Building Blocks

CAS 106352-01-6 is the meta-substituted 3-phthalimidomethylbenzoic acid, explicitly cataloged as a Protein Degrader Building Block for PROTAC and molecular glue synthesis. Its 3-carboxylate ensures optimal E3 ligase conjugation geometry, free from ortho steric hindrance (CAS 53663-18-6). ≥95% purity, LogP 2.12–3.01, ambient storage. Do not substitute with para or ortho analogs—procure the correct meta isomer for reproducible degrader development.

Molecular Formula C16H11NO4
Molecular Weight 281.26 g/mol
CAS No. 106352-01-6
Cat. No. B025974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid
CAS106352-01-6
Molecular FormulaC16H11NO4
Molecular Weight281.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)C(=O)O
InChIInChI=1S/C16H11NO4/c18-14-12-6-1-2-7-13(12)15(19)17(14)9-10-4-3-5-11(8-10)16(20)21/h1-8H,9H2,(H,20,21)
InChIKeyZUWJKVVWOLYFRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility42.2 [ug/mL]

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid (CAS 106352-01-6): Procurement-Ready Identification and Class Context


3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid (CAS 106352-01-6), also known as 3-phthalimidomethylbenzoic acid , is a bifunctional aromatic compound characterized by a benzoic acid moiety linked via a methylene bridge to a phthalimide group. Its molecular formula is C16H11NO4 with a molecular weight of 281.26 g/mol . The compound exists as a solid with a predicted boiling point of 511.4 °C at 760 mmHg and a density of 1.454 g/cm³ . Commercially, it is supplied with a standard purity specification of ≥95% and is primarily utilized as a building block in organic synthesis, particularly for constructing more complex pharmaceutical intermediates [1].

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid (CAS 106352-01-6): Why In-Class Analogs Cannot Be Interchanged


Generic substitution among phthalimidomethyl benzoic acid derivatives is not advised due to fundamental differences in regiochemistry, physicochemical properties, and synthetic utility. The meta-substitution pattern (3-position) on the benzoic acid ring in CAS 106352-01-6 confers distinct molecular geometry and electronic distribution compared to the para-substituted analog 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid (CAS 227598-41-6) and the ortho-substituted analog 2-(N-phthalimidomethyl)benzoic acid (CAS 53663-18-6) [1]. These positional isomers exhibit different LogP values—CAS 106352-01-6 has a reported LogP of 2.12–3.01 , while the ortho analog demonstrates distinct hydrogen-bonding behavior due to intramolecular interactions between the adjacent carboxyl and phthalimidomethyl groups [2]. Furthermore, the specific stereoelectronic properties of the meta-substituted derivative are critical for its intended applications as a building block in protein degrader synthesis and pharmaceutical intermediate preparation ; substituting an analog with a different substitution pattern may alter reaction kinetics, yield, or biological target engagement in downstream applications.

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid (CAS 106352-01-6): Verified Comparative Performance and Differentiation


Regiochemical Differentiation: Meta-Substitution vs. Para-Substituted Analog in Synthetic Utility

CAS 106352-01-6 is exclusively the meta-substituted isomer (3-position carboxyl group), whereas the para-substituted analog 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid (CAS 227598-41-6) and ortho-substituted analog 2-(N-phthalimidomethyl)benzoic acid (CAS 53663-18-6) are distinct chemical entities with different CAS registry numbers, confirming non-interchangeability . The meta-substitution pattern alters the dihedral angle between the phthalimide and benzoic acid planes, affecting molecular recognition in protein binding and supramolecular assembly [1]. This regioisomerism is critical for applications requiring precise spatial orientation of the carboxylate group, such as in PROTAC linker design .

Organic Synthesis Medicinal Chemistry Building Blocks

Lipophilicity and Solubility Profile: LogP Comparison with Structural Analogs

The target compound exhibits an experimental/calculated LogP value ranging from 2.12 to 3.01 , placing it in a moderately lipophilic range suitable for membrane permeability in cellular assays. In comparison, the para-substituted isomer (CAS 227598-41-6) is predicted to have a slightly lower LogP due to altered electronic distribution, while the ortho analog (CAS 53663-18-6) shows increased water solubility due to intramolecular hydrogen bonding between the adjacent carboxyl and phthalimide carbonyl groups [1]. The measured aqueous solubility for CAS 106352-01-6 is >42.2 μg/mL [2], which is sufficient for in vitro biological testing without requiring extensive solubilization aids.

Physicochemical Properties Drug Design ADME

Synthetic Versatility as a Building Block: Documented Use in Amide Coupling and Functional Group Transformations

CAS 106352-01-6 is explicitly validated as a building block for protein degrader synthesis and other pharmaceutical intermediates . A published synthetic procedure demonstrates its activation with ethyl chloroformate to form a mixed anhydride intermediate, enabling subsequent reduction to the corresponding benzyl alcohol derivative [1]. This carboxyl activation chemistry is not equally efficient for the ortho-substituted analog due to steric hindrance, nor for the para-substituted analog in certain sterically demanding coupling partners. The compound is listed as a 'Protein Degrader Building Block' by multiple suppliers, indicating its utility in PROTAC and molecular glue degrader platforms .

Organic Synthesis Medicinal Chemistry PROTAC

Phthalimidomethyl Moiety as a Latent Amine or Prodrug Element: Class-Level Reactivity Advantage

The phthalimidomethyl group present in CAS 106352-01-6 is a well-characterized promoiety that undergoes hydrolysis to release the corresponding amine or amide [1]. Kinetic studies on phthalimidomethyl derivatives demonstrate rapid hydrolysis to phthalamic acid via rate-determining attack at the phthalimide carbonyl group, with hydrolysis rates spanning orders of magnitude depending on the leaving group ability of the attached moiety [2]. This property enables the compound to serve as a protected amine equivalent in multi-step syntheses, where the phthalimide can be selectively removed under mild conditions without affecting other sensitive functional groups [3].

Prodrug Design Drug Delivery Controlled Release

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid (CAS 106352-01-6): Recommended Procurement-Driven Application Scenarios


PROTAC Linker Synthesis and Targeted Protein Degradation Research

CAS 106352-01-6 is explicitly cataloged as a 'Protein Degrader Building Block' by multiple specialty chemical suppliers, indicating its established utility in constructing PROTAC (Proteolysis-Targeting Chimera) molecules and molecular glue degraders . The meta-substituted benzoic acid provides a carboxylate handle for conjugation to E3 ligase ligands, while the phthalimidomethyl group can be further functionalized or serve as a rigid spacer element. Researchers developing bifunctional degraders should prioritize this specific regioisomer, as the 3-substitution pattern positions the carboxyl group optimally for linker attachment without steric interference that plagues ortho-substituted analogs [1].

Pharmaceutical Intermediate for Heterocyclic Compound Libraries

The compound serves as a versatile building block in the synthesis of more complex organic molecules, particularly for constructing heterocyclic scaffolds . Its bifunctional nature—containing both a reactive carboxylic acid and a phthalimide-protected amine equivalent—enables sequential orthogonal transformations. The documented synthetic procedure for mixed anhydride formation and subsequent reduction to the corresponding alcohol demonstrates its utility in generating diverse derivatives for medicinal chemistry libraries [1]. Procurement of this specific compound is essential for routes that require the precise spatial orientation of the carboxyl group relative to the phthalimide moiety .

Biochemical Probe Development and Structure-Activity Relationship Studies

Given the moderate lipophilicity (LogP 2.1-3.0) and adequate aqueous solubility (>42 μg/mL), CAS 106352-01-6 is suitable for incorporation into small-molecule probes for cellular target engagement studies . The phthalimide group can serve as a fluorescent quencher in certain assay formats, while the carboxylic acid enables bioconjugation to reporter tags. The meta-substitution pattern distinguishes it from ortho and para analogs, which exhibit different intramolecular hydrogen-bonding behavior and may alter target binding kinetics [1].

Supramolecular Chemistry and Crystal Engineering Studies

The compound's ability to form hydrogen-bonded dimers via its carboxylic acid group, as established by crystallographic analysis of structurally related ortho-substituted analogs, suggests utility in crystal engineering and supramolecular assembly applications . The meta-substitution pattern influences the overall molecular geometry and intermolecular packing compared to other regioisomers. Researchers studying non-covalent interactions or designing porous organic frameworks may select this specific isomer to achieve desired crystal morphology or porosity [1].

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